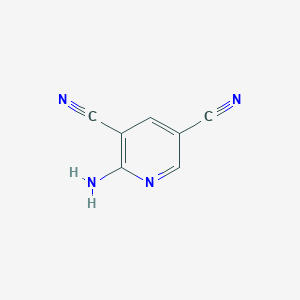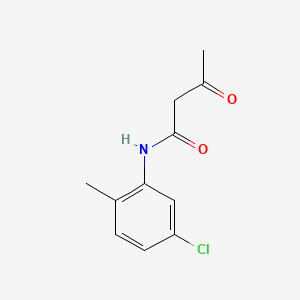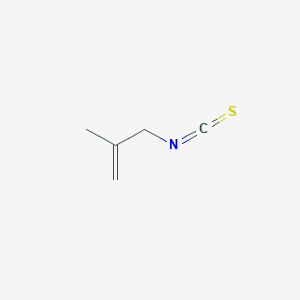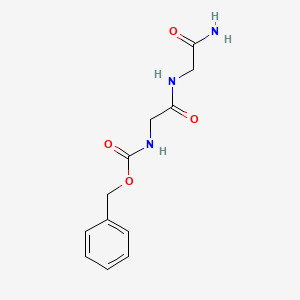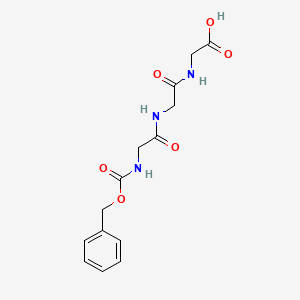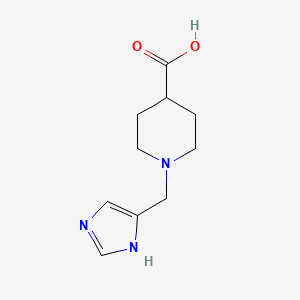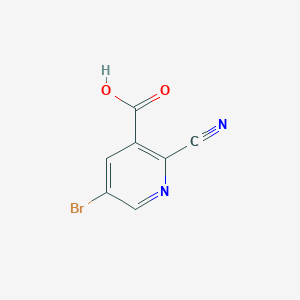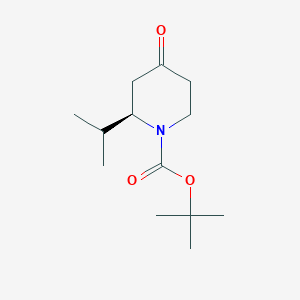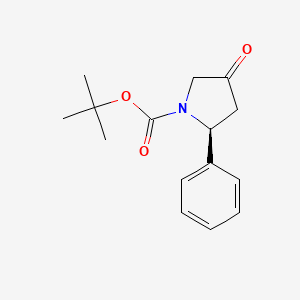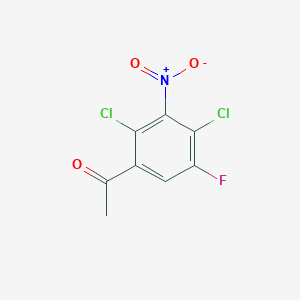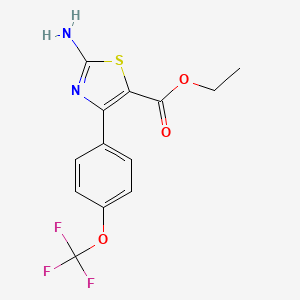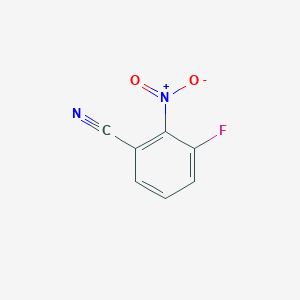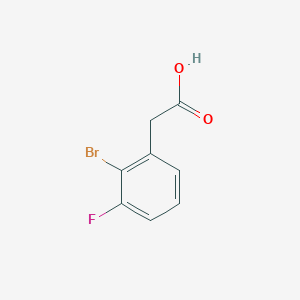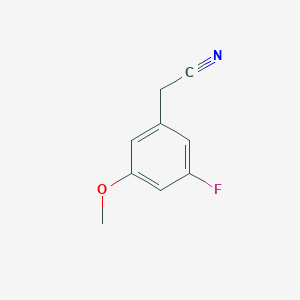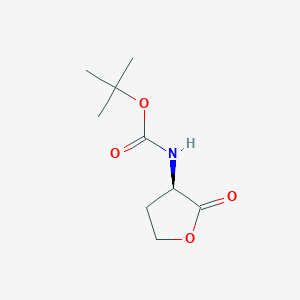
Boc-D-ホモセリンラクトン
概要
説明
科学的研究の応用
Boc-D-Homoserine lactone has a wide range of applications in scientific research, including:
作用機序
Target of Action
Boc-D-Homoserine lactone, a derivative of homoserine lactone, primarily targets the quorum sensing system of bacteria . Quorum sensing is a bacterial communication mechanism that allows bacteria to sense their population density and coordinate their behavior accordingly . The primary targets within this system are the LuxI-type enzymes that synthesize homoserine lactone molecules and the LuxR-type proteins that bind to these molecules to regulate gene expression .
Mode of Action
Boc-D-Homoserine lactone interacts with its targets by inhibiting the quorum sensing of bacteria . It achieves this by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria . This interaction results in bacteria losing their ability to cause diseases .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway . When the population density of bacteria reaches a certain threshold, the homoserine lactone molecules bind to the LuxR-type proteins, leading to changes in gene expression . By inhibiting this process, Boc-D-Homoserine lactone disrupts the coordination among bacteria, affecting their ability to form biofilms and produce virulence factors .
Pharmacokinetics
Its molecular formula is c9h15no4 , and it has a molecular weight of 201.22 Da
Result of Action
The result of Boc-D-Homoserine lactone’s action is the inhibition of bacterial quorum sensing . This leads to a decrease in the production of virulence factors and biofilms, which are crucial for bacterial pathogenicity . Therefore, Boc-D-Homoserine lactone can potentially be used as a bacteriostatic agent .
Action Environment
The action of Boc-D-Homoserine lactone can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of homoserine lactone molecules . Additionally, the presence of other bacterial species and their secreted molecules can also impact the efficacy of Boc-D-Homoserine lactone.
生化学分析
Biochemical Properties
Boc-D-Homoserine lactone plays a role in biochemical reactions, particularly in the context of bacterial quorum sensing It interacts with various enzymes and proteins, influencing their activity and function
Cellular Effects
Boc-D-Homoserine lactone can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to modulate the LasR-dependent quorum sensing system of Pseudomonas aeruginosa
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boc-D-Homoserine lactone may be involved in metabolic pathways related to bacterial quorum sensing
準備方法
Boc-D-Homoserine lactone can be synthesized through various chemical routes. One common method involves the esterification of 2-oxotetrahydrofuran-3-yl carboxylic acid with tert-butanol, followed by esterification with carbamic acid and diethylcarbamide . This process typically requires specific reaction conditions, including controlled temperatures and the use of appropriate solvents such as dichloromethane and methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Boc-D-Homoserine lactone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Boc-D-Homoserine lactone into different reduced forms.
Substitution: Substitution reactions involving Boc-D-Homoserine lactone can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Boc-D-Homoserine lactone can be compared with other similar compounds, such as:
N-Acyl Homoserine Lactones: These compounds also play a role in quorum sensing and have similar structural features.
L-Homoserine Lactone: Another compound involved in bacterial communication with a similar lactone ring structure.
The uniqueness of Boc-D-Homoserine lactone lies in its specific functional groups and its applications in various fields of research and industry.
特性
IUPAC Name |
tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350875 | |
| Record name | Boc-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-86-1 | |
| Record name | Boc-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


